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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lard oil in lipidomics

and metabolomics research. Lard, as a significant source of saturated and monounsaturated

fatty acids, is frequently utilized in high-fat diet studies to induce metabolic phenotypes relevant

to human diseases.[1] This document outlines the composition of lard oil, details its

applications in research, and provides standardized protocols for sample preparation and

analysis.

Introduction to Lard Oil in Metabolic Research
Lard is rendered pork fat and its composition can vary based on the diet of the pigs.[2][3]

However, it is generally rich in oleic acid, palmitic acid, and stearic acid.[1][4] This composition

makes it a relevant dietary fat source for mimicking aspects of Western diets in animal models

of obesity, insulin resistance, and other metabolic disorders.[1] Lipidomics and metabolomics

studies employing lard-based diets have been instrumental in understanding the

pathophysiology of these conditions and for the discovery of potential therapeutic targets.

Applications in Lipidomics and Metabolomics
Lard oil is a valuable tool in lipidomics and metabolomics for several key applications:

Inducing Metabolic Disease Models: High-fat diets (HFD) containing lard are widely used to

induce obesity, dyslipidemia, and insulin resistance in laboratory animals, providing a model
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to study the progression of metabolic diseases.[5]

Investigating Pathogenic Mechanisms: By analyzing the lipid and metabolite profiles of

tissues and biofluids from animals on a lard-based diet, researchers can identify

dysregulated pathways and novel biomarkers associated with metabolic dysfunction.

Evaluating Therapeutic Interventions: Lard-based diet models are used to test the efficacy of

new drugs and nutritional interventions aimed at ameliorating metabolic disorders.

Food Authenticity and Adulteration: Lipidomics techniques can be used to differentiate lard

from other animal fats and vegetable oils, which is crucial for food quality control and halal or

kosher food verification.[6][7]

Quantitative Data on Lard Oil Composition
The fatty acid composition of lard is a critical factor in its metabolic effects. The following table

summarizes the typical fatty acid profile of lard.

Fatty Acid Abbreviation Percentage (%)

Oleic acid C18:1 44-47%

Palmitic acid C16:0 25-28%

Stearic acid C18:0 12-14%

Linoleic acid C18:2 6-10%

Myristic acid C14:0 1%

Palmitoleic acid C16:1 3%

Source:[3]

Lipidomics analysis of lard reveals a complex mixture of lipid species. The primary lipid class is

triacylglycerols (TGs), followed by diacylglycerols (DGs) and ceramides (Cer).[6] A study using

LC-Orbitrap HRMS identified 292 distinct lipid compounds in lard.[6][7]
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Lipid Class Abbreviation
Percentage of Total Lipids
(%)

Triacylglycerols TG 51.03%

Diacylglycerols DG 19.52%

Ceramides Cer 8.90%

Source:[6]

Experimental Protocols
Lipid Extraction from Animal Tissues (Folch Method)
This protocol is a widely accepted method for the total lipid extraction from animal tissues.

Materials:

Tissue sample (snap-frozen in liquid nitrogen)

Chloroform

Methanol

0.9% NaCl solution

Homogenizer

Centrifuge

Glass centrifuge tubes

Rotary evaporator or nitrogen stream evaporator

Procedure:

Weigh the frozen tissue (typically 50-100 mg).
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Add the tissue to a homogenizer tube with 20 volumes of a 2:1 (v/v) chloroform:methanol

mixture (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture).

Homogenize the tissue until a uniform suspension is achieved.

Filter the homogenate through a fat-free filter paper into a clean glass tube.

Re-homogenize the residue with another 20 volumes of the chloroform:methanol mixture and

filter again. Combine the filtrates.

Add 0.2 volumes of 0.9% NaCl solution to the combined filtrate (e.g., for 4 mL of filtrate, add

0.8 mL of NaCl solution).

Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 rpm for 10 minutes) to

separate the phases.

Two phases will form: an upper aqueous phase and a lower organic phase containing the

lipids.

Carefully remove the upper phase using a Pasteur pipette.

Wash the lower phase by adding a small amount of a synthetic upper phase (prepared by

mixing chloroform, methanol, and 0.9% NaCl in the same proportions) without disturbing the

lower phase, and then remove the wash.

Evaporate the solvent from the lower phase under a stream of nitrogen or using a rotary

evaporator to obtain the total lipid extract.

Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g.,

chloroform or a mobile phase for LC-MS) for further analysis.

Metabolite Extraction from Serum for Metabolomics
Analysis
This protocol describes a common method for extracting metabolites from serum samples.

Materials:
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Serum sample

Methanol (ice-cold)

Water (ice-cold)

Chloroform (ice-cold)

Centrifuge

Microcentrifuge tubes

Vacuum concentrator (e.g., SpeedVac)

Procedure:

Thaw the serum sample on ice.

In a microcentrifuge tube, add 50 µL of serum.

Add 200 µL of ice-cold methanol to precipitate proteins.

Vortex the mixture for 30 seconds.

Incubate on ice for 20 minutes to allow for complete protein precipitation.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant to a new microcentrifuge tube.

To separate polar and non-polar metabolites, add 200 µL of ice-cold water and 200 µL of ice-

cold chloroform to the supernatant.

Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

Three layers will be visible: an upper aqueous layer (polar metabolites), a protein disc at the

interface, and a lower organic layer (non-polar metabolites).

Carefully collect the upper aqueous layer and the lower organic layer into separate tubes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the extracts using a vacuum concentrator.

Reconstitute the dried extracts in a suitable solvent for the analytical platform (e.g., water for

the aqueous fraction, methanol/chloroform for the organic fraction).

Visualization of Workflows and Pathways
Experimental Workflow for Tissue Lipidomics
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Caption: Workflow for tissue lipidomics analysis.

Lard-Induced Insulin Resistance Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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